

Application Notes and Protocols: Enlimomab and its Surrogates in Rodent Stroke Models

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Compound of Interest

Compound Name: *Enlimomab*

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Introduction

Enlimomab, a murine monoclonal antibody targeting human Intercellular Adhesion Molecule-1 (ICAM-1), was investigated as a therapeutic agent to mitigate inflammatory damage following ischemic stroke. The rationale stems from the upregulation of ICAM-1 on cerebrovascular endothelium post-ischemia, which facilitates the adhesion and transmigration of leukocytes, exacerbating neuronal injury. While preclinical studies in some animal models showed promise, a large-scale clinical trial with **Enlimomab** in acute stroke patients yielded negative outcomes, including increased mortality and worse neurological scores.[1][2][3] This has led to further investigation in rodent models to understand the mechanisms behind these adverse effects and to explore the therapeutic window and optimal dosing for anti-ICAM-1 therapy.

This document provides a summary of key findings and detailed protocols from rodent studies. Notably, direct studies of **Enlimomab** in mouse stroke models are lacking in the published literature. Therefore, these notes include data from rat models using a species-specific anti-rat ICAM-1 antibody and propose protocols for mouse models based on a well-characterized anti-mouse ICAM-1 antibody surrogate.

I. Quantitative Data Summary

The following tables summarize the dosages and outcomes of anti-ICAM-1 antibody administration in rodent stroke and inflammation models.

Table 1: Anti-Rat ICAM-1 Antibody (1A29) in Rat Stroke Models

Parameter	Details	Reference
Animal Model	Wistar and Spontaneously Hypertensive Rats (SHR) with Middle Cerebral Artery Occlusion (MCAO)	[4][5]
Antibody	1A29 (murine anti-rat ICAM-1)	[4][5]
Dosage (IV)	2 mg/kg upon reperfusion, followed by a second dose of 2 mg/kg at 22 hours	[4][5]
Sensitization Dose (IP)	200 µg/kg administered 7 days prior to surgery to test for host immune response	[4][5]
Key Outcomes	- Did not significantly reduce infarct size. - Sensitization with the antibody augmented infarct size. - Reduced neutrophil trafficking but activated circulating neutrophils. - Induced complement activation and host antibody production against the murine protein.	[4][5][6]

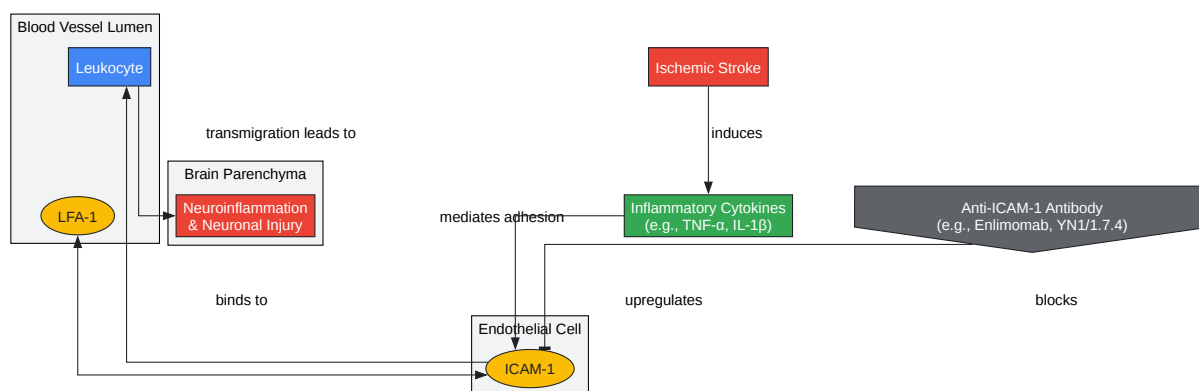
Table 2: Proposed Dosing for Anti-Mouse ICAM-1 Antibody (YN1/1.7.4) in Mouse Models

Parameter	Details	Reference
Animal Model	Generic Mouse Models (for inflammation, tumor, or vascular studies)	[7][8][9]
Antibody	YN1/1.7.4 (rat anti-mouse ICAM-1)	[1][7][8][9]
Proposed Systemic Dose (IP)	100 μ g/mouse administered 3 times per week for chronic studies or as a single dose. An initial dose of 10 mg/kg has also been used.	[7][9]
Proposed Local/Targeted Dose (Intratumoral)	50 μ g/mouse every other day	[8]
Administration Route	Intraperitoneal (IP) for systemic blockade; Intravenous (IV) for rapid distribution.	[7][8][9]
Reported In Vivo Effects	- Neutralizes CD54 (ICAM-1) function. - Inhibits neutrophil infiltration and production of pro-inflammatory cytokines (CXCL1, IFN γ , IL-17). - Blocks leukocyte-endothelial transmigration.	[1][6]

II. Signaling Pathway and Experimental Workflow

ICAM-1 Mediated Leukocyte Adhesion Cascade

The diagram below illustrates the signaling pathway targeted by anti-ICAM-1 antibodies. Ischemic conditions trigger the release of inflammatory cytokines, which upregulate ICAM-1 expression on endothelial cells. This facilitates the firm adhesion of leukocytes via their LFA-1 integrin receptors, leading to their transmigration into the brain parenchyma and subsequent inflammatory damage.

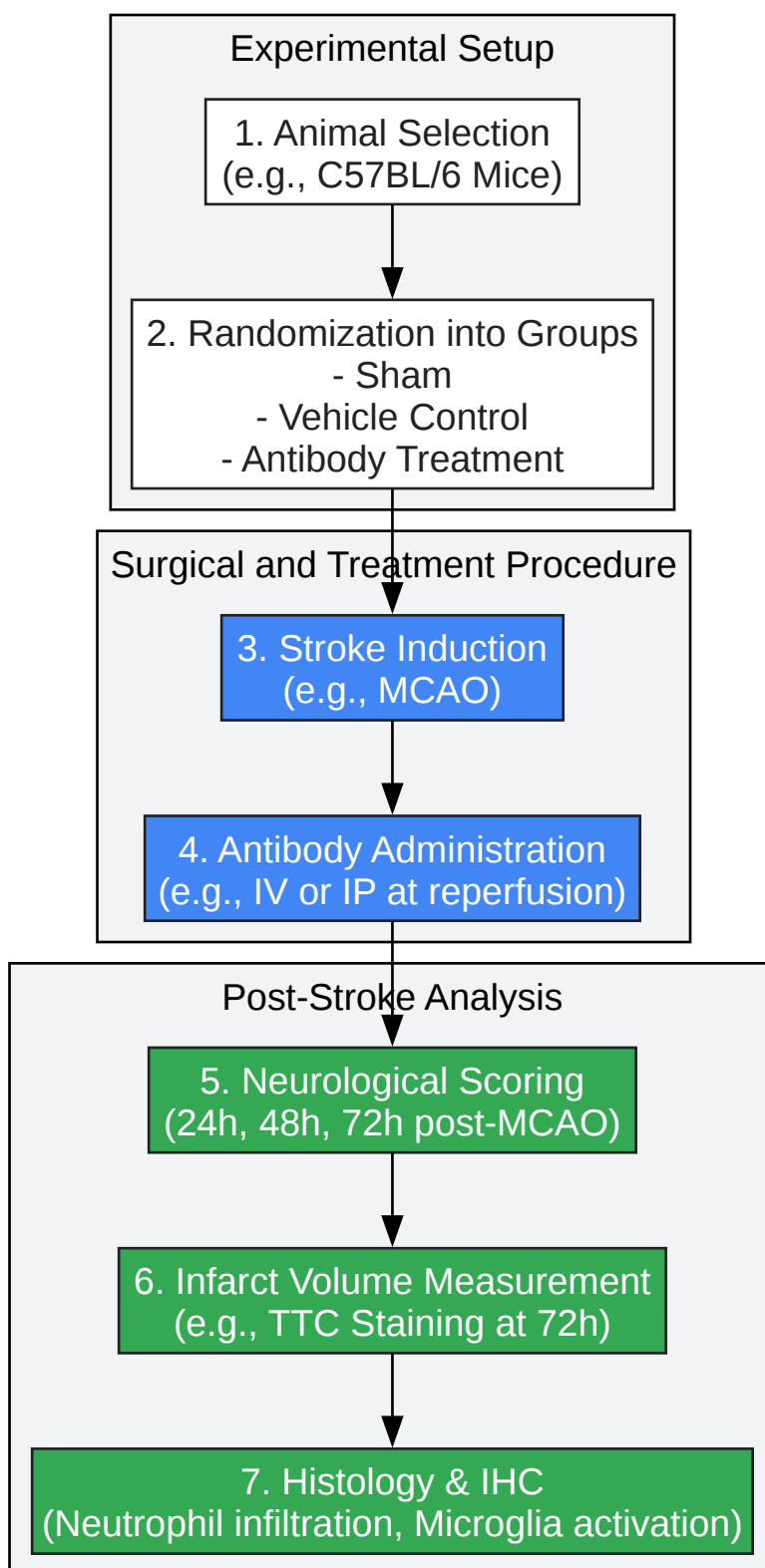


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Caption: ICAM-1 signaling cascade in ischemic stroke.

General Experimental Workflow for Testing Anti-ICAM-1 Antibody in a Mouse Stroke Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a therapeutic antibody in a mouse model of ischemic stroke.



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Caption: Workflow for anti-ICAM-1 antibody testing in a mouse stroke model.

III. Detailed Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the intraluminal filament model to induce transient focal cerebral ischemia.

Materials:

- C57BL/6 mice (20-25g)
- Anesthesia (e.g., Isoflurane)
- Heating pad with rectal probe for temperature control
- Operating microscope
- Micro-surgical instruments
- 6-0 nylon monofilament with a silicone-coated tip
- Laser Doppler flowmeter

Procedure:

- Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂.
- Maintain core body temperature at $37.0 \pm 0.5^{\circ}\text{C}$ using a feedback-controlled heating pad.
- Place the mouse in a supine position. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Carefully dissect the arteries from the surrounding nerves and fascia.
- Ligate the distal end of the ECA and the CCA.

- Insert a 6-0 silicone-coated nylon monofilament into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter placed on the skull over the MCA territory should confirm a drop in cerebral blood flow (>70%).
- After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
- Suture the incision and allow the animal to recover in a heated cage.
- Administer post-operative analgesics as per institutional guidelines.

Protocol 2: Administration of Anti-Mouse ICAM-1 Antibody (YN1/1.7.4)

This protocol provides a proposed method for administering the surrogate antibody in the context of the MCAO model.

Materials:

- Anti-mouse CD54 (ICAM-1) antibody, clone YN1/1.7.4 (low endotoxin, in vivo grade)
- Sterile, preservative-free Phosphate Buffered Saline (PBS) for dilution
- Isotype control antibody (e.g., Rat IgG2b, anti-KLH)
- Syringes and needles for administration

Procedure:

1. Dosing and Formulation:

- Dose Selection: A starting dose of 10 mg/kg is recommended for acute, single-dose studies. [\[7\]](#) Alternatively, for a mouse weighing ~25g, a dose of 100-250 µg/mouse can be used. [\[9\]](#)
- Formulation: Dilute the antibody to the final desired concentration in sterile PBS immediately before use. The final injection volume for intraperitoneal (IP) injection is typically 100-200 µL. For intravenous (IV) injection via the tail vein, the volume is typically 50-100 µL.

2. Administration:

- Timing: Administer the antibody or vehicle control at the time of reperfusion (i.e., immediately after withdrawal of the MCAO filament).
- Route of Administration:
 - Intravenous (IV) Injection: For rapid systemic availability, inject the prepared antibody solution slowly into the tail vein.
 - Intraperitoneal (IP) Injection: For a less invasive route with sustained release, inject the antibody solution into the peritoneal cavity.
- Control Groups:
 - Vehicle Control: Administer an equivalent volume of sterile PBS.
 - Isotype Control: Administer the isotype control antibody at the same concentration and volume as the YN1/1.7.4 antibody to control for non-specific effects of the immunoglobulin.

Protocol 3: Assessment of Stroke Outcomes

1. Neurological Deficit Scoring:

- Evaluate mice at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale):
 - 0: No observable deficit.
 - 1: Forelimb flexion.
 - 2: Circling towards the contralateral side.
 - 3: Leaning or falling to the contralateral side.
 - 4: No spontaneous motor activity.

2. Infarct Volume Measurement (TTC Staining):

- At the final time point (e.g., 72 hours), euthanize the mice and harvest the brains.
- Slice the brain into 2 mm coronal sections.
- Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20 minutes in the dark.
- Fix the stained sections in 4% paraformaldehyde.
- Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
- Quantify the infarct area in each slice using image analysis software (e.g., ImageJ) and calculate the total infarct volume, correcting for edema.

3. Immunohistochemistry for Neutrophil Infiltration:

- Perfuse mice with saline followed by 4% paraformaldehyde.
- Harvest and post-fix brains, then cryoprotect in sucrose.
- Prepare 20 µm cryosections.
- Perform standard immunohistochemical staining using an antibody against a neutrophil marker (e.g., Ly-6G).
- Visualize and quantify the number of infiltrating neutrophils in the ischemic hemisphere.

Conclusion

While **Enlimomab** itself proved unsuccessful in clinical trials for stroke, the underlying principle of targeting ICAM-1 to reduce inflammatory-mediated reperfusion injury remains an area of active research. The adverse effects observed in both human and rat studies, such as the induction of an immune response against the therapeutic antibody, highlight the challenges of using murine antibodies in other species.^{[4][5][6]} For preclinical research in mice, using a species-specific antibody like the rat anti-mouse clone YN1/1.7.4 is essential. The protocols outlined above provide a framework for investigating the potential of ICAM-1 blockade in mouse stroke models, which may help in designing next-generation therapeutics with improved

safety and efficacy profiles. Careful dose-response studies are crucial to identify a potential therapeutic window that balances efficacy with potential side effects.

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